3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide
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Overview
Description
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide is an organic compound with a molecular formula of C16H23NO3 It is characterized by a cyclohexyl group attached to a propanamide backbone, which is further substituted with a 2-methyl-5-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide typically involves the following steps:
Amidation: The nitrated product is then subjected to amidation with 3-cyclohexylpropanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3-cyclohexyl-N-(2-methyl-5-aminophenyl)propanamide.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide depends on its specific application. For instance, if used as a drug candidate, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can play a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-cyclohexyl-N-(2-methyl-5-aminophenyl)propanamide
- 3-cyclohexyl-N-(2-methyl-5-chlorophenyl)propanamide
- 3-cyclohexyl-N-(2-methyl-5-sulfonylphenyl)propanamide
Uniqueness
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide is unique due to the presence of both a cyclohexyl group and a nitro-substituted aromatic ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-7-9-14(18(20)21)11-15(12)17-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTRSPLGYANCKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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